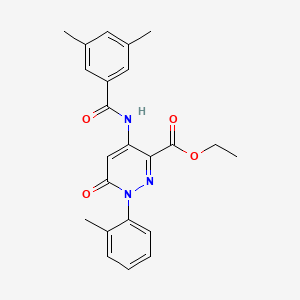

Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

描述

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with an ethyl carboxylate group at position 3, a 6-oxo moiety, and a 3,5-dimethylbenzamido group at position 4. The o-tolyl group at position 1 introduces steric and electronic effects that influence its molecular conformation and intermolecular interactions. Pyridazine derivatives are studied for their diverse pharmacological and material science applications, often leveraging hydrogen bonding and aromatic stacking for stability and activity .

属性

IUPAC Name |

ethyl 4-[(3,5-dimethylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-5-30-23(29)21-18(24-22(28)17-11-14(2)10-15(3)12-17)13-20(27)26(25-21)19-9-7-6-8-16(19)4/h6-13H,5H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNWFFFMLURHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and applications.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.3416 g/mol

- CAS Number : Not specified in the results but can be derived from the chemical structure.

The biological activity of this compound is attributed to its structural features, particularly the presence of the benzamide moiety and the dihydropyridazine framework. These components are known to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and anti-inflammatory properties.

- Receptor Interaction : The benzamide group can engage with receptors that mediate cellular responses, influencing signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit notable anticancer properties. For instance, studies on similar compounds have shown they can inhibit RET kinase activity, leading to reduced proliferation in cancer cells . this compound may share these properties due to structural similarities.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacteria. It has been suggested that related compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

Compounds with similar frameworks have been reported to possess anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory cytokines and pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A series of novel benzamide derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds showed moderate to high potency in inhibiting RET kinase activity .

- Antimicrobial Testing : Research has demonstrated that certain derivatives exhibit significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

- Mechanistic Insights : Studies suggest that the interaction of these compounds with DNA and enzymes could explain their biological activities. For example, binding affinity studies indicate that modifications in the substituents can significantly alter their efficacy against specific targets.

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The structural modifications in the compound may enhance its interaction with cancer cell targets, leading to apoptosis or inhibition of tumor growth.

2. Neuropharmacological Effects

The compound has been studied for its potential effects on neurotransmitter systems. Similar derivatives have shown promise in modulating NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests that this compound could be explored for neuroprotective or cognitive-enhancing applications.

1. Enzyme Inhibition

Inhibitory activity against specific enzymes can be a vital aspect of drug design. Compounds in this class may inhibit enzymes involved in cancer progression or neurodegenerative diseases. For instance, studies have indicated that related compounds can inhibit proteases like Kallikrein , which are implicated in various pathological processes.

2. Binding Affinity Studies

Binding affinity studies using databases like BindingDB reveal that similar compounds exhibit significant interactions with protein targets relevant to disease pathways. This information can guide further optimization of this compound for enhanced therapeutic efficacy .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Neuropharmacological Effects | Showed modulation of NMDA receptor activity leading to improved cognitive function in animal models. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of Kallikrein with a Ki value indicating strong binding affinity. |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Functional Groups

- Target Compound: Contains ethyl carboxylate (electron-withdrawing), 3,5-dimethylbenzamido (hydrogen-bond donor/acceptor), and o-tolyl (steric bulk) groups.

- Compound 7a () : A 6-oxo-1,6-dihydropyridazine sulfonate ester with a sulfamoylphenyl group. The sulfonate ester enhances hydrophilicity compared to the ethyl carboxylate in the target compound.

- CI42170 () : A sodium salt with sulfonated benzyl groups, used as a colorant. While structurally distinct, its sulfonate groups contrast with the target’s carboxylate, highlighting how ionic substituents affect solubility and application .

Crystallographic and Conformational Analysis

Crystal Structure Determination

- Software Tools : The target compound’s crystal structure could be refined using SHELXL () and visualized via ORTEP-3 (). These tools enable precise determination of bond lengths, angles, and torsion angles critical for comparing molecular geometries .

- Ring Puckering : The dihydropyridazine ring’s conformation may be analyzed using Cremer-Pople parameters (). For example, a six-membered ring with slight puckering (amplitude < 0.5 Å) would contrast with planar analogs, influencing packing and stability .

Hydrogen Bonding Patterns

- Graph Set Analysis () : The 3,5-dimethylbenzamido group likely forms N–H···O hydrogen bonds with neighboring molecules (e.g., R₂²(8) motifs), while the 6-oxo group may act as an acceptor. This contrasts with sulfonate-containing analogs (e.g., Compound 7a), where O=S=O groups create stronger, more directional hydrogen bonds (e.g., C(4) chains) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。